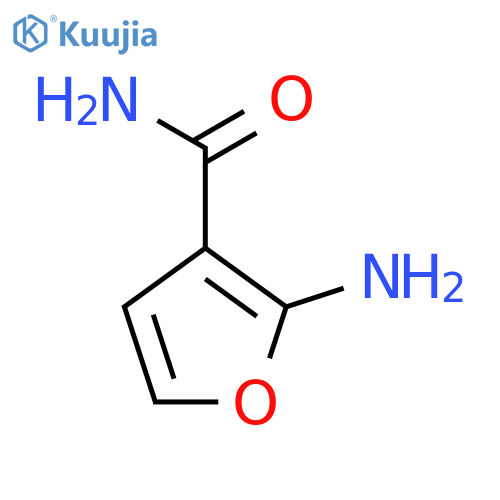Cas no 1896043-57-4 (2-Aminofuran-3-carboxamide)

2-Aminofuran-3-carboxamide structure
商品名:2-Aminofuran-3-carboxamide
CAS番号:1896043-57-4
MF:C5H6N2O2
メガワット:126.113340854645
CID:4798059
2-Aminofuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-aminofuran-3-carboxamide
- 2-Aminofuran-3-carboxamide
-
- インチ: 1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
- InChIKey: MWIBXWKCKVDFGQ-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(C(N)=O)=C1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 82.2
2-Aminofuran-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003451-1g |
2-Aminofuran-3-carboxamide |
1896043-57-4 | 97% | 1g |
$777.00 | 2023-09-02 | |
| Alichem | A159003451-5g |
2-Aminofuran-3-carboxamide |
1896043-57-4 | 97% | 5g |
$2110.50 | 2023-09-02 |
2-Aminofuran-3-carboxamide 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1896043-57-4 (2-Aminofuran-3-carboxamide) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 157047-98-8(Benzomalvin C)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
